N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. The benzisothiazole ring can be synthesized through the reaction of o-aminothiophenol with carbon disulfide and subsequent oxidation . The hydrazino group is introduced via a reaction with hydrazine hydrate, and the sulfonyl group is added through sulfonation reactions . The final step involves the acetylation of the phenyl ring to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and acetylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
N~1~-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzyme active sites, potentially inhibiting their activity . The sulfonyl and hydrazino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzisothiazole core but differs in functional groups.
N-Alkyl-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides: Similar in structure but with different substituents.
3-(1,1-Dioxo-2H-1,2,4-Benzothiadiazin-3-yl)-4-Hydroxy-2(1H)-Quinolinones: Another benzisothiazole derivative with distinct biological activities.
Uniqueness
N~1~-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H14N4O5S2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H14N4O5S2/c1-10(20)16-11-6-8-12(9-7-11)25(21,22)19-17-15-13-4-2-3-5-14(13)26(23,24)18-15/h2-9,19H,1H3,(H,16,20)(H,17,18) |
InChI Key |
KDNQWWVTTRIFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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